molecular formula C23H18ClN5O2S B2359694 N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866812-67-1

N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2359694
CAS No.: 866812-67-1
M. Wt: 463.94
InChI Key: ZPLVBXXGUHPRAX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. This structure is characterized by a fused triazole and quinazoline ring system, substituted with a 4-chlorophenylamine group at position 5 and a 3,4-dimethylbenzenesulfonyl group at position 2. Such modifications are designed to enhance binding affinity and metabolic stability, often targeting enzymes or receptors in therapeutic applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-7-12-18(13-15(14)2)32(30,31)23-22-26-21(25-17-10-8-16(24)9-11-17)19-5-3-4-6-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLVBXXGUHPRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chlorophenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the quinazoline derivatives family. This compound has garnered interest due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C19H19ClN4O2S
  • Molecular Weight : 398.90 g/mol

Structural Features

  • Chlorophenyl Group : Enhances lipophilicity and may contribute to biological activity.
  • Dimethylbenzenesulfonyl Group : Imparts sulfonyl functionality which is known for its reactivity in biological systems.
  • Triazole Ring : Known for its role in various biological activities, including antimicrobial properties.

Antimicrobial Properties

Research has shown that quinazoline derivatives exhibit significant antimicrobial activity. A study evaluated various quinazoline analogs for their effectiveness against Mycobacterium tuberculosis (Mtb). The findings indicated that compounds with structural similarities to this compound demonstrated moderate inhibitory effects against Mtb thymidylate kinase, a critical enzyme in the pathogen's survival .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundMIC (µM)Target
Compound A1.6Mtb Thymidylate Kinase
Compound B2.0Mtb Thymidylate Kinase
This compoundTBDTBD

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer properties. Various studies have indicated that modifications on the quinazoline core can lead to enhanced cytotoxicity against cancer cell lines. In particular, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

A recent study focused on the synthesis and evaluation of quinazoline derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain modifications led to increased potency against breast and lung cancer cells .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets within microbial and cancerous cells. Potential mechanisms include:

  • Inhibition of Key Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazoloquinazoline scaffold is highly modular, with variations in sulfonyl and aryl amine substituents significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position 3 / Position 5) Molecular Weight (g/mol) Key Findings References
N-(4-Chlorophenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-dimethylbenzenesulfonyl / 4-chlorophenyl ~463.95 Hypothesized improved lipophilicity due to methyl groups; no direct activity data
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl / 4-isopropylphenyl ~495.36 Moderate solubility; structural data via crystallography tools (e.g., SHELX)
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl / 4-ethoxyphenyl ~477.52 Enhanced solubility due to ethoxy group; limited cytotoxicity reported
3-[(4-Chlorophenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-chlorophenylsulfonyl / 4-methylbenzyl ~463.95 Lower anticancer activity attributed to poor cellular penetration

Key Observations:

  • Aromatic Amine Substituents : The 4-chlorophenyl group may confer stronger π-π stacking interactions in target binding compared to bulkier substituents like 4-isopropylphenyl or polar groups like 4-ethoxyphenyl .
  • Solubility Challenges : Analogous compounds with hydrophobic substituents (e.g., 4-chlorophenylsulfonyl) exhibit reduced aqueous solubility, limiting bioavailability .

Solubility and Physicochemical Properties

  • Polar Groups : Ethoxy or hydroxyl substituents (e.g., 4-ethoxyphenyl in ) improve solubility but may reduce target affinity .

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